N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide
Description
N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide (CAS: 1090738-49-0) is a synthetic organic compound with the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol. Structurally, it features a cyclohexa-2,5-dien-1-ylidene core modified by a hydroxyaminoethylidene substituent and a methanesulfonamide group. The compound is cataloged under MDL number MFCD09938271 and is primarily utilized in research applications, though specific functional roles (e.g., catalytic, pharmaceutical) remain underexplored in publicly available literature .
Properties
IUPAC Name |
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-7(10-12)8-3-5-9(6-4-8)11-15(2,13)14/h3-6,11-12H,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCJFKOUJJEHMP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide typically involves the reaction of a suitable precursor with methanesulfonamide under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of hydroxyamino and methanesulfonamide groups on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in the treatment of diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide involves its interaction with specific molecular targets in biological systems. The hydroxyamino group can form hydrogen bonds with target molecules, while the methanesulfonamide group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of cyclohexadienylidene derivatives, which are often studied for their electronic properties, catalytic roles, or applications in dye chemistry. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogues
Functional Analogues
- Cosmetic Colorants (CI 42045, CI 42051): These dyes share the cyclohexa-2,5-dien-1-ylidene backbone but incorporate sulfonated aromatic systems and diethylamino groups. For example, CI 42045 (CAS: 129-17-9) is a sodium salt with strong absorption in the visible spectrum, used in cosmetics and textiles . In contrast, the target compound lacks sulfonate groups, reducing its solubility and limiting its utility in dye applications.
- Sulfonated Aromatic Amines: Compounds like N-phenyl-N'-[(phenylamino)sulfonyl]urea (CAS: 813-358-5) feature sulfonamide linkages but lack the conjugated cyclohexadienylidene system. These are typically explored for pharmaceutical or agrochemical applications .
Research Findings and Divergences
- However, its standalone catalytic efficiency remains unverified compared to established catalysts (e.g., Pd(PPh₃)₄) .
- Stability: Unlike nitro-substituted analogues (e.g., the compound in ), the hydroxyamino group in the target compound may confer redox sensitivity, limiting its use in oxidative environments .
- Spectroscopic Properties : Methyl violet derivatives () exhibit strong visible-light absorption due to extended conjugation, whereas the target compound’s absorption profile is undocumented, suggesting a narrower application scope .
Biological Activity
N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide is a synthetic compound with notable biological activity. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₉H₁₂N₂O₃S
- Molecular Weight : 228.27 g/mol
- CAS Number : 401909-82-8
This compound features a hydroxyamino group and a methanesulfonamide moiety, which are critical for its biological interactions. The compound's structure suggests potential reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the hydroxyamino group. This interaction can modulate enzyme activity and influence various metabolic pathways, potentially leading to therapeutic effects in disease contexts.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.
- Cellular Interaction : It can interact with cellular receptors or proteins, altering signal transduction processes.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial activities. For instance, studies have shown that derivatives can be effective against various pathogens, including Trypanosoma brucei, the causative agent of sleeping sickness.
| Compound | Activity | IC50 (μM) |
|---|---|---|
| 9d | Anti-trypanosomal | 27.88 |
| 13g | Anti-trypanosomal | 0.90 |
The above table summarizes the anti-trypanosomal activity of related compounds, highlighting the potential for further exploration of this compound in treating parasitic infections.
Anti-cancer Activity
The compound has been investigated for its anti-cancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
Recent exploratory studies have focused on the synthesis and biological evaluation of related compounds:
-
Study on Hydroxycoumarin Derivatives :
- Researchers synthesized various hydroxycoumarin derivatives and evaluated their cytotoxicity against HeLa cells.
- Some derivatives exhibited significant cytotoxic effects at low concentrations, indicating potential as anti-cancer agents.
-
Molecular Docking Studies :
- Docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in disease pathways.
- These studies help elucidate the compound's mechanism of action at a molecular level.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Formation of the cyclohexa-2,5-dien-1-ylidene core via Wittig or aldol condensation.
- Step 2 : Introduction of the hydroxyamino group (NHOH) through hydroxylation of a nitro or amine precursor under controlled pH (e.g., using hydroxylamine derivatives).
- Step 3 : Sulfonamide coupling using methanesulfonyl chloride in anhydrous conditions.
- Characterization : Confirm intermediates via -NMR (e.g., aromatic proton shifts at δ 6.5–7.5 ppm), -NMR (carbonyl signals at ~170–180 ppm), and IR (N–H stretches at ~3300 cm) .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer :
- Handling : Use inert-atmosphere gloveboxes to avoid moisture absorption. Wear nitrile gloves and eye protection due to its skin/eye irritation potential (GHS Category 2A) .
- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent oxidation of the hydroxyamino group. Monitor for color changes (e.g., yellowing indicates degradation) .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- X-ray Crystallography : Resolve conjugated π-system geometry (e.g., dihedral angles between cyclohexadienylidene and sulfonamide groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] expected at m/z 295.05 for C _{14}N _3S)).
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm conjugation patterns .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical spectral data?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts. Compare with experimental -NMR; deviations >0.5 ppm suggest conformational flexibility or solvent effects.
- TD-DFT : Simulate UV-Vis spectra (e.g., λ ~350 nm for conjugated systems). Mismatches may indicate aggregation or protonation state changes in solution .
Q. What experimental designs assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
- pH Stability Study : Prepare buffered solutions (pH 2–12), incubate at 25°C, and monitor degradation via HPLC. Hydroxyamino groups degrade rapidly below pH 4 (hydrolysis) or above pH 10 (oxidation).
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition exotherms. Store samples at 40°C for 30 days; >5% degradation by LC-MS warrants formulation adjustments .
Q. How can researchers probe the compound’s reactivity in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against metalloenzymes (e.g., HDACs) due to hydroxamate-like metal-chelating properties. Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) and measure IC values.
- Redox Activity : Electrochemical analysis (cyclic voltammetry) to detect reversible oxidation of the hydroxyamino group (E ~0.3 V vs. Ag/AgCl) .
Q. What strategies optimize synthetic yield when scaling up from milligram to gram quantities?
- Methodological Answer :
- Solvent Selection : Replace THF with 2-MeTHF for safer, higher-boiling conditions during condensation.
- Catalyst Screening : Test Pd/C or Ni catalysts for nitro group reduction steps. Monitor by TLC (R shift from 0.7 to 0.3 in ethyl acetate/hexane).
- Purification : Use flash chromatography (silica gel, 10% MeOH/DCM) or recrystallization (ethanol/water) to isolate pure product (>95% by HPLC) .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?
- Methodological Answer :
- Controlled Solubility Tests : Prepare saturated solutions in DMSO, water, and methanol. Filter (0.22 µm) and quantify via gravimetric analysis. Discrepancies may arise from polymorphic forms; confirm via PXRD.
- Molecular Dynamics Simulations : Calculate solvation free energy. Poor agreement with experiments suggests unaccounted hydrogen-bonding interactions (e.g., sulfonamide-water clusters) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
